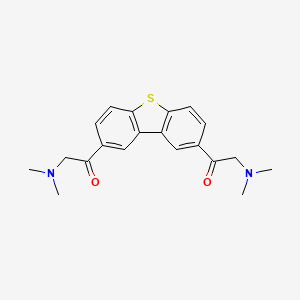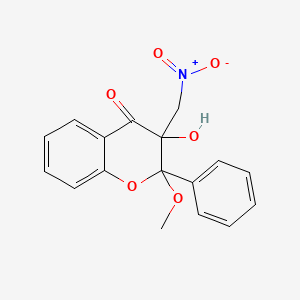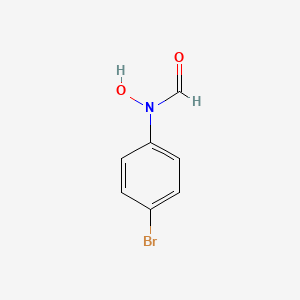
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester is a complex organic compound with a unique structure that includes both carboxylic acid and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester typically involves multi-step organic reactions. One common method involves the esterification of 1,2-Benzenedicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The intermediate product is then reacted with 3-aminophenylmethanol under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzenedicarboxylic acid, dimethyl ester
- 1,2-Benzenedicarboxylic acid, diethyl ester
- 1,2-Benzenedicarboxylic acid, dibutyl ester
Uniqueness
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
34406-48-9 |
|---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
4-[(3-aminophenyl)-hydroxymethyl]-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-22-16(21)13-8-10(5-6-12(13)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8,14,18H,17H2,1H3,(H,19,20) |
Clave InChI |
UQOAIHHWBIPKJW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C(C2=CC(=CC=C2)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)










